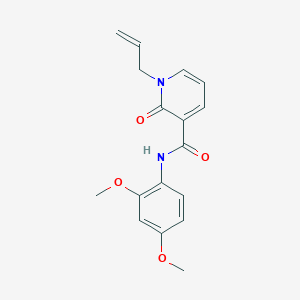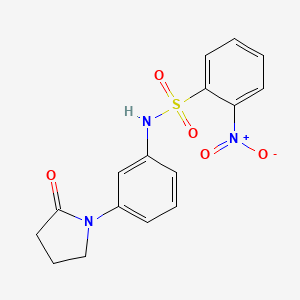![molecular formula C19H15ClF3N3O4S B2716854 ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate CAS No. 338407-13-9](/img/structure/B2716854.png)
ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety, which are thought to contribute to its biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety .
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
A study by Amaoka et al. (2014) explored the direct alkenylation of C(sp3)–H bonds using photo-irradiation, which is pivotal for the synthesis of complex natural products and pharmaceuticals. This methodology facilitates the chemoselective substitution of heteroatom-substituted C(sp3)–H bonds by (E)-sulfonylalkene units, demonstrating the compound's utility in extending carbon skeletons for creating structurally complex entities (Amaoka et al., 2014).
Pharmaceutical Intermediates
The compound has also been noted in the context of dabigatran etexilate tetrahydrate , a notable anticoagulant. While not directly mentioned, the structural motifs related to this compound reflect its relevance in pharmaceutical synthesis, particularly in creating compounds with specific geometric and electronic configurations crucial for drug activity and interaction (Hong-qiang Liu et al., 2012).
Synthesis of Highly Functionalized Compounds
Research by Indumathi et al. (2007) illustrates a stereoselective synthesis of [1,4]-thiazines , utilizing a one-pot, four-component tandem reaction. This synthesis route highlights the compound's role in efficiently constructing complex and highly functionalized molecular architectures, which are valuable in medicinal chemistry and material science (Indumathi et al., 2007).
Catalyst Development
In the field of catalysis, Dong et al. (2017) reported on the development of advanced palladium catalysts for alkoxycarbonylation of alkenes, which underscores the importance of such compounds in enhancing catalytic activity and broadening the scope of feedstocks for industrial processes. This research signifies the compound's utility in facilitating transformations that are foundational to organic synthesis, impacting both chemical industry and research applications (Dong et al., 2017).
Environmental and Biological Applications
A study on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, although not directly mentioning the compound , suggests the relevance of similar chemical structures in environmental science, specifically in the degradation and removal of persistent herbicides. This research highlights the broader implications of studying such compounds for environmental remediation and understanding microbial interactions with synthetic chemicals (Chunyan Li et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O4S/c1-2-30-18(27)12-5-3-6-14(9-12)25-31(28,29)16-7-4-8-26(16)17-15(20)10-13(11-24-17)19(21,22)23/h3-11,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWCIGUBWUCFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)
![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)
![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)


![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716787.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2716793.png)
